Cas no 10500-11-5 (1-Penten-3-yl Acetate)

1-Penten-3-yl Acetate structure
1-Penten-3-yl Acetate structure
Product Name:1-Penten-3-yl Acetate
CAS No:10500-11-5
MF:C7H12O2
MW:128.168982505798
CID:118651
PubChem ID:87562990
Update Time:2025-07-25

1-Penten-3-yl Acetate Chemical and Physical Properties

Names and Identifiers

    • 1-Penten-3-ol,3-acetate
    • 1-Penten-3-yl Acetate
    • 1-Ethylallyl Acetate
    • Acetic Acid 1-Ethylallyl Ester
    • Acetic Acid 1-Penten-3-yl Ester
    • pent-1-en-3-yl acetate
    • 1-PENTEN-3-OL ACETATE
    • 1-Ethyl-2-propenyl acetate
    • Acetic Acid 1-Ethylallyl Ester Acetic Acid 1-Penten-3-yl Ester 1-Ethylallyl Acetate
    • DTXSID50336240
    • 10500-11-5
    • MFCD02093427
    • 3-acetyloxy-1-pentene
    • D88448
    • 1-Ethyl-2-propenyl acetate, AldrichCPR
    • 1-Penten-3-ol, acetate
    • CS-0440529
    • SCHEMBL11806261
    • 1-Penten-3-ylAcetate
    • MDL: MFCD02093427
    • Inchi: 1S/C7H12O2/c1-4-7(5-2)9-6(3)8/h4,7H,1,5H2,2-3H3
    • InChI Key: MRLKTTBPWZXARX-UHFFFAOYSA-N
    • SMILES: O(C(C)=O)C(C=C)CC

Computed Properties

  • Exact Mass: 128.08400
  • Monoisotopic Mass: 128.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 26.3A^2

Experimental Properties

  • Color/Form: Not available
  • Density: 0.90
  • Boiling Point: 132°C(lit.)
  • Flash Point: 42.8°C
  • Refractive Index: 1.4090-1.4120
  • PSA: 26.30000
  • LogP: 1.51410
  • Solubility: Not available

1-Penten-3-yl Acetate Security Information

1-Penten-3-yl Acetate Customs Data

  • HS CODE:2915390090
  • Customs Data:

    China Customs Code:

    2915390090

    Overview:

    2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%

1-Penten-3-yl Acetate Pricemore >>

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Additional information on 1-Penten-3-yl Acetate

Introduction to 1-Penten-3-yl Acetate (CAS No. 10500-11-5)

1-Penten-3-yl Acetate, with the chemical formula C₆H₁₂O₂, is a significant compound in the field of organic chemistry and pharmaceutical research. This ester, identified by its CAS number 10500-11-5, has garnered attention due to its versatile applications in synthetic chemistry, fragrance formulations, and as an intermediate in the development of bioactive molecules. The compound's unique structure, featuring a pentenyl group linked to an acetic acid moiety, makes it a valuable building block for more complex chemical entities.

The synthesis of 1-Penten-3-yl Acetate typically involves the esterification of pentan-3-ol with acetic acid under acidic conditions or through more sophisticated catalytic methods. Recent advancements in green chemistry have led to the exploration of enzymatic routes, which offer higher selectivity and reduced environmental impact. These innovations align with the growing emphasis on sustainable practices in chemical manufacturing, ensuring that the production of such compounds becomes increasingly eco-friendly.

One of the most compelling aspects of 1-Pentan-3-yl Acetate is its role as a precursor in pharmaceutical applications. Researchers have been investigating its potential in the synthesis of novel therapeutic agents. For instance, derivatives of this compound have shown promise in the development of anti-inflammatory and antimicrobial agents. The pentenyl group's reactivity allows for further functionalization, enabling chemists to design molecules with tailored biological activities. This adaptability has made 1-Penten-3-yl Acetate a staple in medicinal chemistry labs worldwide.

In addition to its pharmaceutical relevance, 1-Pentan-3-yl Acetate finds utility in the fragrance and flavor industry. Its fruity aroma profile makes it a popular choice for perfumers and flavorists seeking to create natural or synthetic scents that mimic fruits like apple or pear. The compound's volatility and stability under various conditions further enhance its appeal for use in cosmetic formulations, where long-lasting and pleasant fragrances are highly valued.

The chemical properties of 1-Pentan-3-yl Acetate also make it an interesting subject for material science research. Its ability to form polymers or act as a monomer in certain reactions has led to studies exploring its potential in creating novel materials with specific mechanical or thermal properties. Such applications could revolutionize industries ranging from packaging to construction, where lightweight and durable materials are essential.

Recent studies have also delved into the metabolic pathways involving 1-Pentan-3-yl Acetate. Researchers have discovered that this compound can be metabolized by certain microorganisms, leading to insights into biodegradation processes. Understanding these pathways not only aids in environmental risk assessments but also opens up possibilities for biotechnological applications, such as bioremediation or the production of biofuels.

The spectroscopic characteristics of 1-Pentan-3-yl Acetate have been extensively documented, providing chemists with detailed information about its molecular structure and dynamics. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) have been crucial in elucidating its properties and interactions with other molecules. These analytical methods are fundamental in ensuring the purity and identity of compounds like 1-Pentan-3-yl Acetate, which is critical for both research and industrial applications.

As research continues to evolve, the demand for high-purity forms of 1-Pentan-3-yl Acetate is expected to grow. Manufacturers are increasingly focusing on developing efficient purification techniques that maintain the integrity of the compound while minimizing waste. Such efforts not only improve the quality of products derived from this compound but also contribute to global sustainability goals by reducing resource consumption and environmental impact.

The regulatory landscape surrounding 1-Pentan-3-yl Acetate is another area of interest for researchers and industry professionals. Compliance with international standards ensures that the compound can be safely handled and used across various sectors without compromising health or environmental safety. Ongoing collaborations between regulatory bodies and chemical manufacturers are essential to establish clear guidelines that promote innovation while safeguarding public interests.

In conclusion, 1-Pentan-3-yl Acetate (CAS No. 10500-11-5) is a multifaceted compound with significant implications across multiple scientific disciplines. Its role in pharmaceutical synthesis, fragrance formulation, material science, and environmental research underscores its importance as a chemical intermediate. As advancements continue to emerge, particularly in sustainable synthesis methods and biotechnological applications, the utility and relevance of this compound are poised to expand even further.

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